8-(Methylamino)isoquinolin-1-ol
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Overview
Description
8-(Methylamino)isoquinolin-1-ol is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)isoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . These methods are optimized to minimize the formation of isomers and side products, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, leading to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H2, Pd/C), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or O-alkylated isoquinoline derivatives.
Scientific Research Applications
8-(Methylamino)isoquinolin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-(Methylamino)isoquinolin-1-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules plays a crucial role in its activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 8-(Methylamino)isoquinolin-1-ol, known for its basic heterocyclic structure.
Quinoline: A structurally similar compound with a nitrogen atom in the ring, used in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its presence in various natural alkaloids.
Uniqueness
This compound is unique due to the presence of a methylamino group at the 8-position, which imparts distinct chemical and biological properties. This modification enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents, making it more versatile in various applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-(methylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-11-8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6,11H,1H3,(H,12,13) |
InChI Key |
OLKXBEOXTDMMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)NC=C2 |
Origin of Product |
United States |
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